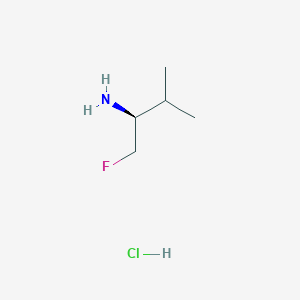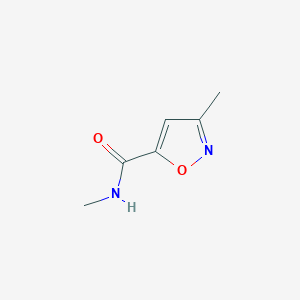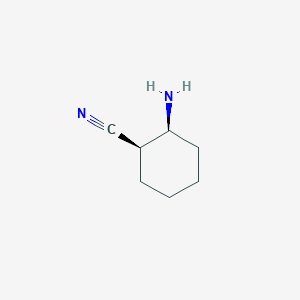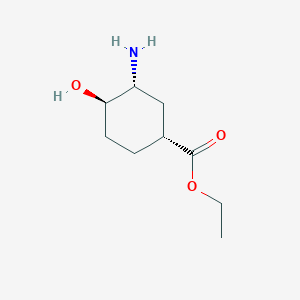
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride typically involves the fluorination of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then subjected to reductive amination using an appropriate amine source under catalytic hydrogenation conditions to yield the desired amine compound. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The amine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-Fluoro-2-butylamine Hydrochloride
- (S)-1-Fluoro-3-methyl-2-pentylamine Hydrochloride
- (S)-1-Fluoro-3-methyl-2-propylamine Hydrochloride
Uniqueness
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is unique due to its specific combination of a fluorine atom, a methyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H13ClFN |
|---|---|
Peso molecular |
141.61 g/mol |
Nombre IUPAC |
(2S)-1-fluoro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1 |
Clave InChI |
BSDDUQYTALFOIR-NUBCRITNSA-N |
SMILES isomérico |
CC(C)[C@@H](CF)N.Cl |
SMILES canónico |
CC(C)C(CF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)

![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)





![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)



